(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with L-phenylalanine to form the azo compound.
Purification: The resulting product is purified through crystallization or chromatography.
Hydrochloride Formation: The purified azo compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding amines.
Oxidation: The phenyl rings can undergo oxidation to form quinones.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include reducing agents like sodium dithionite, oxidizing agents like potassium permanganate, and electrophiles like bromine. Major products formed from these reactions include amines, quinones, and substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study azo coupling reactions and the behavior of azo compounds.
Biology: It is used in studies involving protein modification and labeling due to its ability to form stable azo bonds with amino acids.
Industry: It is used in the synthesis of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenyl rings can participate in π-π interactions with aromatic residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride can be compared with other azo compounds such as:
Methyl Orange: A commonly used pH indicator with an azo group linking a sulfonate group and a dimethylamino group.
Azobenzene: A simple azo compound with two phenyl rings linked by an azo group, used in molecular switches and photoresponsive materials.
Disperse Orange 3: An azo dye used in textile dyeing with an azo group linking a nitro group and an amino group.
This compound is unique due to its incorporation of an amino acid, making it suitable for biological applications and studies involving protein interactions.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-phenyldiazenylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2.ClH/c16-14(15(19)20)10-11-6-8-13(9-7-11)18-17-12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,19,20);1H/t14-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSKKAMIJGFIDZ-UQKRIMTDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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